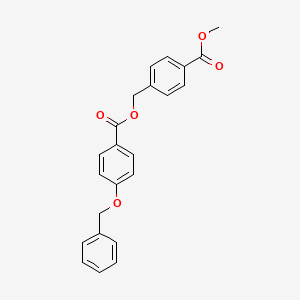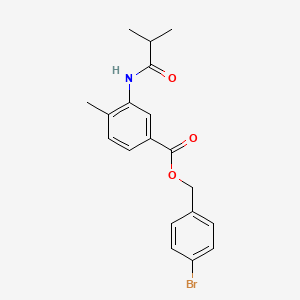
3-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)benzamide
描述
3-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNPA and is a member of the benzamide family. CNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 394.84 g/mol.
作用机制
The mechanism of action of CNPA in cancer cells is not yet fully understood. However, studies have suggested that CNPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. CNPA has been reported to downregulate the expression of cyclin D1 and cyclin E, which are crucial regulators of the cell cycle. Furthermore, CNPA has been found to activate the p53 pathway, which is a tumor suppressor protein that plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CNPA has been reported to have several biochemical and physiological effects. Studies have shown that CNPA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CNPA has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. CNPA has also been reported to have neuroprotective effects by reducing the levels of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
One of the significant advantages of CNPA in lab experiments is its relatively simple and cost-effective synthesis method. Furthermore, CNPA exhibits high stability and can be stored for an extended period without degradation. However, one of the limitations of CNPA is its poor solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for the research on CNPA. One of the potential applications of CNPA is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of CNPA in cancer cells and to identify potential targets for drug development. Furthermore, studies are needed to investigate the potential applications of CNPA in other fields such as neurodegenerative diseases and inflammation. Finally, studies are needed to develop more efficient methods for the synthesis of CNPA and to improve its solubility in water for better use in lab experiments.
Conclusion
In conclusion, 3-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)benzamide or CNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPA exhibits anti-cancer properties, anti-inflammatory properties, and neuroprotective effects. The relatively simple and cost-effective synthesis method of CNPA makes it a promising candidate for the development of novel drugs. Further research is needed to elucidate the mechanism of action of CNPA and to identify potential targets for drug development.
科学研究应用
CNPA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of CNPA is in the field of cancer research. Studies have shown that CNPA exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. CNPA has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Furthermore, CNPA has been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
属性
IUPAC Name |
3-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O4/c20-13-4-2-5-14(10-13)22-19(24)12-3-1-6-16(9-12)27-18-8-7-15(23(25)26)11-17(18)21/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWHXNGDRHXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3546989.png)
![methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate](/img/structure/B3546997.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B3547004.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyanobenzyl)oxy]benzamide](/img/structure/B3547012.png)
![2-chloro-N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3547019.png)
![N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B3547020.png)


![1-[({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]indoline](/img/structure/B3547044.png)
![2-[(cyclohexylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3547048.png)
![2-[(5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3547064.png)
![3,4-dimethoxy-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B3547085.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide](/img/structure/B3547093.png)